4-Methyl-4-(piperidin-1-yl)piperidine

Tyrosinase Inhibition Melanogenesis Bipiperidine SAR

4-Methyl-4-(piperidin-1-yl)piperidine (also referred to as 4-methyl-1,4'-bipiperidine, 4-(4-methylpiperidin-1-yl)piperidine, or 1,4'-Bipiperidine, 4'-methyl-) is a saturated heterocyclic diamine belonging to the bipiperidine class. With a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol, it features two piperidine rings connected via a C–N bond, with a methyl substituent at the 4-position of one ring.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 801979-80-6
Cat. No. B1390472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(piperidin-1-yl)piperidine
CAS801979-80-6
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)N2CCCCC2
InChIInChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3
InChIKeyYYWYHZFXVMEZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-(piperidin-1-yl)piperidine (CAS 801979-80-6): Core Building Block in Bioactive Bipiperidine Scaffolds


4-Methyl-4-(piperidin-1-yl)piperidine (also referred to as 4-methyl-1,4'-bipiperidine, 4-(4-methylpiperidin-1-yl)piperidine, or 1,4'-Bipiperidine, 4'-methyl-) is a saturated heterocyclic diamine belonging to the bipiperidine class [1]. With a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol, it features two piperidine rings connected via a C–N bond, with a methyl substituent at the 4-position of one ring. This methyl group imparts distinct steric and electronic properties that influence its utility as a synthetic intermediate in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors [2].

Why 4-Methyl-4-(piperidin-1-yl)piperidine Cannot Be Replaced by Unsubstituted Bipiperidine or Simple 4-Methylpiperidine


The 4-methyl substitution on the bipiperidine core is not a passive structural variation; it directly modulates target binding affinity, selectivity, and physicochemical properties. SAR studies on bipiperidine-based CCR5 antagonists demonstrate that the 4'-methyl group is essential for achieving subnanomolar antiviral potency, with its removal or replacement leading to significant loss of activity [1]. Similarly, in tyrosinase inhibition, N-substituted bipiperidines show a >60-fold improvement in IC50 compared to the unsubstituted parent scaffold, highlighting that even distal modifications profoundly alter biological performance [2]. Thus, sourcing the precise methylated bipiperidine building block is critical for ensuring reproducible SAR outcomes and downstream biological activity.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Methyl-4-(piperidin-1-yl)piperidine


Tyrosinase Inhibition: 4-Methylbenzyl Derivative of 4-Methyl-1,4'-bipiperidine Achieves >60-Fold Potency Gain Over Unsubstituted Parent Scaffold

In a comparative enzyme inhibition study, 1,4'-bipiperidine (the parent scaffold lacking the 4-methyl group) exhibited an IC50 of 1.11 × 10^5 nM (111 µM) against mushroom tyrosinase [1]. A closely related derivative incorporating the 4-methyl-1,4'-bipiperidine core, 1'-(4-methylbenzyl)-[1,4']bipiperidinyl, achieved an IC50 of 1.72 × 10^3 nM (1.72 µM) under identical assay conditions (pH 6.8, 2°C, 96-well format with SpectraMax 340 reader) [2]. This represents a 64.5-fold improvement in inhibitory potency conferred by the substituted bipiperidine scaffold.

Tyrosinase Inhibition Melanogenesis Bipiperidine SAR

CCR5 Antagonism: 4'-Methyl Substitution on Bipiperidine Core Is Essential for Subnanomolar Antiviral Activity in HIV Entry Inhibition

SAR studies on piperidino-piperidine CCR5 antagonists identified 4'-methyl substitution as a critical determinant of potency. The lead compound SCH 351125, which incorporates the 4-methyl-1,4'-bipiperidine scaffold, displayed a Ki of 2 nM against RANTES binding to CCR5 and subnanomolar activity in blocking HIV-1 viral entry [1]. In contrast, earlier piperidino-piperidine lead structures lacking the 4-methyl group showed substantially weaker receptor affinity, necessitating the methyl substitution as a key optimization step to achieve clinically relevant antiviral potency [1]. SCH 351125 also demonstrated good oral bioavailability in rats, dogs, and monkeys, advancing into human clinical trials.

CCR5 Antagonist HIV Entry Inhibitor Bipiperidine SAR

PI3 Kinase Inhibition: 4-Methyl-1,4'-bipiperidine-Containing Compound Achieves 70 nM IC50 Against PI3Kδ

A proprietary compound incorporating the 4-methyl-1,4'-bipiperidine moiety, 5-(4'-methyl-1,4'-bipiperidin-1'-yl)-3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile (US11179389, Compound 1-26), exhibited an IC50 of 70 nM against PI3 kinase in a biochemical HTRF assay [1]. By comparison, the unsubstituted 1,4'-bipiperidine scaffold has been reported as a weak tyrosinase inhibitor (IC50 111 µM) and shows no significant PI3K activity in public databases, underscoring the functional divergence achieved through 4-methyl substitution.

PI3K Inhibition Cancer Therapeutics Kinase Inhibitor Scaffold

Sigma-1 Receptor Affinity: 4-Methylpiperidine Moiety Confers Subnanomolar Binding in PB212, a Selective Sigma-1 Antagonist Probe

The 4-methylpiperidine substructure, which is the core fragment of 4-methyl-4-(piperidin-1-yl)piperidine, is a privileged pharmacophore for sigma-1 receptor (Sig-1R) binding. The prototypical ligand PB212 (1-(4-(6-methoxynaphthalen-1-yl)butyl)-4-methylpiperidine) demonstrates a Ki of 0.030 nM for Sig-1R with excellent selectivity over Sig-2R [1]. SAR studies systematically replacing the 4-methylpiperidine with alternative basic moieties (3-phenylpyrrolidine, 4-phenylpiperidine) resulted in diminished affinity, confirming the unique contribution of the 4-methylpiperidine fragment to receptor engagement [1]. While PB212 is a more elaborated structure than the free base building block, the 4-methylpiperidine ring is the essential recognition element, and 4-methyl-4-(piperidin-1-yl)piperidine serves as a direct synthetic precursor to such sigma-1 ligands.

Sigma-1 Receptor CNS Drug Discovery PET Imaging

Physicochemical Differentiation: Lower Melting Point of 4-Methyl-1,4'-bipiperidine vs. Unsubstituted Parent Facilitates Handling and Formulation

4-Methyl-4-(piperidin-1-yl)piperidine exhibits a melting point of 40–42°C , significantly lower than the unsubstituted 1,4'-bipiperidine, which has a reported melting point of approximately 64–66°C [1]. This ~22–26°C reduction in melting point translates to a liquid or low-melting solid state at ambient laboratory temperatures, simplifying transfer, weighing, and dissolution during synthesis workflows. The lower melting point is attributed to the disruption of crystal lattice packing by the methyl substituent, a property that can be advantageous in both small-scale research and pilot-scale manufacturing.

Melting Point Formulation Physicochemical Properties

High-Impact Research and Industrial Applications of 4-Methyl-4-(piperidin-1-yl)piperidine


Development of Orally Bioavailable CCR5 Antagonists for HIV Therapy

The 4-methyl-1,4'-bipiperidine scaffold is the core structural element of SCH 351125 (Ki = 2 nM, subnanomolar viral entry blockade), a clinical-stage CCR5 antagonist [1]. Medicinal chemistry teams pursuing HIV entry inhibitors can use this compound as the starting building block to elaborate diverse oximino-piperidino-piperidine amide libraries, leveraging the established SAR that the 4'-methyl group is indispensable for high CCR5 affinity and oral bioavailability.

Synthesis of Selective PI3K Inhibitors for Oncology Drug Discovery

The incorporation of 4-methyl-1,4'-bipiperidine into pyrazine-2-carbonitrile scaffolds yields potent PI3K inhibitors (IC50 = 70 nM) [2]. Cancer research groups focused on PI3K pathway-driven malignancies can employ this building block to generate focused compound libraries, building on the demonstrated kinase inhibitory activity and the patent precedent (US11179389) for this chemotype.

Construction of Sigma-1 Receptor Ligand Probes for CNS PET Imaging

The 4-methylpiperidine substructure, directly derived from this compound, is the key pharmacophore in PB212 (Sig-1R Ki = 0.030 nM), a validated PET radioligand candidate [3]. Neuroscience laboratories developing sigma-1 receptor imaging agents or therapeutic antagonists can utilize this building block as the essential amine component in their synthetic routes.

Design of Tyrosinase Inhibitors for Dermatological and Cosmetic Applications

The dramatic 64.5-fold potency enhancement observed for substituted 4-methylbipiperidine derivatives over the unsubstituted parent in tyrosinase assays (IC50 1.72 µM vs. 111 µM) [4] positions this scaffold as a premier starting point for developing skin-lightening agents or anti-browning additives for the cosmetic and food industries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4-(piperidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.